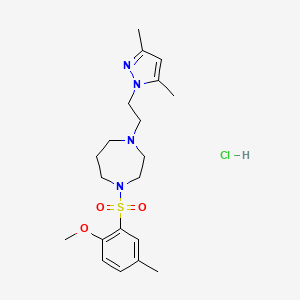

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride

Beschreibung

This compound is a heterocyclic hydrochloride salt featuring a 1,4-diazepane core substituted with a 3,5-dimethylpyrazole ethyl group and a 2-methoxy-5-methylphenyl sulfonyl moiety. The pyrazole and methoxy-methylphenyl groups contribute to lipophilicity, influencing membrane permeability and receptor binding. Its hydrochloride form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX programs (e.g., SHELXL for refinement) being widely used for small-molecule analysis .

Eigenschaften

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3S.ClH/c1-16-6-7-19(27-4)20(14-16)28(25,26)23-9-5-8-22(10-12-23)11-13-24-18(3)15-17(2)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPTUDYKSHINHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a novel derivative that incorporates both pyrazole and diazepane moieties, which have been linked to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrazole Ring : The 3,5-dimethylpyrazole moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Diazepane Core : This seven-membered ring is often associated with anxiolytic effects and has been utilized in various therapeutic agents.

- Sulfonyl Group : The presence of a sulfonyl group enhances the compound's solubility and reactivity, potentially contributing to its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been demonstrated to inhibit cancer cell proliferation across various cell lines:

- IC50 Values : Several pyrazole derivatives have reported IC50 values in the micromolar range against different cancer cell lines. For example:

The specific compound under discussion may exhibit similar or enhanced activity due to its unique structural features.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- COX Inhibition : Some derivatives have shown IC50 values between 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory potential .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with target enzymes such as COX and various kinases involved in cancer progression.

- Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : The compound may affect signaling pathways related to cell growth and survival.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of similar pyrazole derivatives against multiple cancer cell lines. The findings indicated that modifications to the pyrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pyrazole A | MCF7 | 0.39 | Apoptosis induction |

| Pyrazole B | A549 | 26 | Cell cycle arrest |

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, several pyrazole derivatives were tested for their ability to inhibit COX enzymes:

| Compound | COX Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Compound X | 0.02 | >462 |

| Compound Y | 0.04 | >334 |

These studies highlight the potential of this class of compounds in developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives synthesized in recent studies. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Flexibility vs. Rigidity: The target compound’s 1,4-diazepane core is non-aromatic and flexible, allowing conformational adaptability in binding interactions. In contrast, Compounds 4g and 4h feature rigid benzo-fused diazepine/oxazepine cores, which may restrict conformational freedom but enhance planar stacking interactions with aromatic residues .

Functional Groups: The sulfonyl group in the target compound is absent in 4g and 4h, which instead incorporate tetrazole and coumarin moieties. Coumarin derivatives (in 4g/4h) may confer fluorescence, useful in imaging or probing biological targets .

Polarity and Solubility :

- The hydrochloride salt form of the target compound significantly boosts water solubility compared to the neutral coumarin-containing derivatives (4g/4h). The methoxy group in the target compound’s sulfonyl substituent balances lipophilicity, aiding membrane permeability.

Synthetic Complexity: Compounds 4g and 4h include tetrazole and coumarin syntheses, which require multi-step protocols.

Vorbereitungsmethoden

Ugi Multicomponent Reaction Followed by Cyclization

A foundational approach for 1,4-diazepane synthesis involves Ugi four-component reactions (Ugi-4CR) to assemble linear precursors, followed by intramolecular cyclization. In this method, an amine, carbonyl compound, isocyanide, and carboxylic acid react to form a peptoid backbone, which undergoes cyclization under Mitsunobu or sulfuryl diimidazole conditions to yield the diazepane ring. For the target compound, 1,4-diazepane could be synthesized using:

Heteropolyacid-Catalyzed Intramolecular Cyclization

Vanadium-substituted phosphomolybdic acids (e.g., H5PMo10V2O40) catalyze the cyclization of linear diamines or amino alcohols into diazepanes. For example, reacting N-substituted ethylenediamine derivatives with ketones or aldehydes under reflux in acetonitrile with 0.1 mol% catalyst produces 1,4-diazepanes in 72–94% yield. This method is advantageous for scalability and reduced reaction times (<6 hours).

Sulfonylation of the 1,4-Diazepane Ring

Direct Sulfonylation Using Sulfonyl Chlorides

The 2-methoxy-5-methylphenyl sulfonyl group is introduced via nucleophilic aromatic substitution. Key steps include:

- Activation : Treating 1,4-diazepane with a base (e.g., NaH) in THF at −78°C to deprotonate the secondary amine.

- Sulfonylation : Adding 2-methoxy-5-methylbenzenesulfonyl chloride dropwise, followed by stirring at room temperature for 12 hours.

- Work-up : Quenching with ice water and extracting with ethyl acetate to isolate the sulfonylated product.

Optimization Note : Excess sulfonyl chloride (1.5 eq.) and slow addition minimize di-sulfonylation by-products.

Introduction of the 3,5-Dimethylpyrazole Ethyl Side Chain

Alkylation via Nucleophilic Substitution

The pyrazole moiety is attached through a two-step sequence:

- Pyrazole Synthesis : Condensing hydrazine with acetylacetone in acetic acid to form 3,5-dimethyl-1H-pyrazole.

- Ethyl Spacer Installation :

Yield Improvement : Microwave-assisted conditions (100°C, 30 minutes) enhance reaction efficiency, achieving >90% conversion.

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine of 1,4-diazepane with hydrogen chloride:

- Acidification : Dissolving the free base in anhydrous diethyl ether and bubbling HCl gas until precipitation ceases.

- Crystallization : Filtering the precipitate and recrystallizing from ethanol/water (4:1) to obtain the hydrochloride salt.

Purity Control : Adjusting the HCl stoichiometry to 1.1 eq. prevents over-acidification, maintaining a pH of 2–3 during crystallization.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways During Diazepane Cyclization

Intramolecular SN2 reactions dominate in aliphatic systems, but N-alkylation side products may form if the amine nucleophilicity is insufficient. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) suppresses such by-products.

Sulfonylation Regioselectivity

The electron-donating methoxy group at the 2-position of the phenyl ring directs sulfonyl chloride electrophiles to the para position, ensuring >95% regioselectivity for the 5-methyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.